molecular formula C16H14FN3O B2700603 (3R)-3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1h-1,4-benzodiazepin-2-one CAS No. 1946010-95-2

(3R)-3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1h-1,4-benzodiazepin-2-one

Cat. No.: B2700603
CAS No.: 1946010-95-2
M. Wt: 283.306
InChI Key: BUQNBZIOQDZGEO-OAHLLOKOSA-N
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Description

(3R)-3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1h-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a fluorophenyl group, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1h-1,4-benzodiazepin-2-one typically involves several key steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a fluorinated aromatic compound and a strong base.

    Methylation: The methyl group at the 9-position can be introduced via a methylation reaction, often using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the fluorophenyl group or reduce any oxidized forms of the compound back to the original amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1h-1,4-benzodiazepin-2-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is of interest due to its potential interactions with neurotransmitter receptors. Studies often focus on its binding affinity and selectivity towards different receptor subtypes, which can provide insights into its potential therapeutic uses.

Medicine

In medicine, the compound is investigated for its potential use as an anxiolytic or sedative. Its unique structure, particularly the presence of the fluorophenyl group, may offer advantages over other benzodiazepines in terms of efficacy and side effect profile.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1h-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through the benzodiazepine binding site on the GABA receptor, which modulates the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine with similar uses but different pharmacokinetic properties.

    Alprazolam: Known for its use in treating anxiety and panic disorders.

Uniqueness

(3R)-3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1h-1,4-benzodiazepin-2-one is unique due to the presence of the fluorophenyl group, which can influence its pharmacological properties. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall efficacy compared to other benzodiazepines.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and medical fields.

Properties

IUPAC Name

(3R)-3-amino-5-(3-fluorophenyl)-9-methyl-1,3-dihydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-9-4-2-7-12-13(9)20-16(21)15(18)19-14(12)10-5-3-6-11(17)8-10/h2-8,15H,18H2,1H3,(H,20,21)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQNBZIOQDZGEO-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(C(=O)N2)N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=N[C@H](C(=O)N2)N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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